An In-depth Technical Guide to the Chemical Structure and Properties of β-Oxo-4-pyridazinepropanoic Acid, Ethyl Ester
An In-depth Technical Guide to the Chemical Structure and Properties of β-Oxo-4-pyridazinepropanoic Acid, Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of the chemical structure, properties, and synthesis of β-oxo-4-pyridazinepropanoic acid, ethyl ester. Due to the limited availability of specific experimental data for this pyridazine derivative, this guide leverages comprehensive information on its close structural analogue, ethyl 3-oxo-3-(pyridin-4-yl)propanoate, as a foundational reference. The document elucidates the key structural features, including keto-enol tautomerism, and discusses the anticipated influence of the pyridazine ring on the molecule's electronic and chemical properties. A generalized synthetic protocol is presented, alongside a comparative analysis of expected physicochemical and spectroscopic data. This guide serves as a valuable resource for researchers interested in the synthesis and application of novel heterocyclic compounds in medicinal chemistry and materials science.
Introduction: The Significance of Pyridazine Scaffolds
Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. The presence of two adjacent nitrogen atoms within the six-membered aromatic ring imparts unique electronic properties, influencing the molecule's ability to participate in hydrogen bonding and other non-covalent interactions. These characteristics make pyridazine-containing molecules attractive candidates for the development of novel therapeutic agents with a wide range of biological activities, including but not limited to, antiviral, anticancer, and antihypertensive properties.
The subject of this guide, β-oxo-4-pyridazinepropanoic acid, ethyl ester, is a functionalized pyridazine derivative with potential as a versatile building block in organic synthesis. The presence of a β-ketoester moiety provides multiple reactive sites for further chemical modifications, enabling the construction of more complex molecular architectures. Understanding the chemical nature of this compound is paramount for its effective utilization in drug discovery and development.
Unraveling the Chemical Structure
The chemical structure of β-oxo-4-pyridazinepropanoic acid, ethyl ester, is characterized by a pyridazine ring substituted at the 4-position with a 3-oxopropanoyl ethyl ester chain.
Molecular Formula: C₉H₁₀N₂O₃
IUPAC Name: ethyl 3-oxo-3-(pyridazin-4-yl)propanoate
Core Structural Features
The molecule can be deconstructed into three key components:
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Pyridazine Ring: A six-membered aromatic heterocycle containing two adjacent nitrogen atoms. The electronic properties of this ring are influenced by the electronegativity of the nitrogen atoms, leading to a π-deficient system.
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β-Ketoester Moiety: This functional group consists of a ketone and an ester separated by a methylene group. It is a critical feature that dictates much of the compound's reactivity.
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Ethyl Ester Group: This group enhances the lipophilicity of the molecule and can be susceptible to hydrolysis under acidic or basic conditions.
Caption: Chemical structure of ethyl 3-oxo-3-(pyridazin-4-yl)propanoate.
Keto-Enol Tautomerism: A Key Equilibrium
A significant characteristic of β-ketoesters is their existence as a mixture of keto and enol tautomers in solution. This equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents.
The enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen, creating a pseudo-six-membered ring. The pyridine analogue, ethyl 3-oxo-3-(pyridin-4-yl)propanoate, has been shown to exist as a tautomeric mixture, with the enol form being a significant contributor.[1][2] It is highly probable that the pyridazine derivative exhibits similar behavior.
Caption: Keto-enol tautomerism in ethyl 3-oxo-3-(pyridazin-4-yl)propanoate.
Physicochemical Properties: A Comparative Outlook
Table 1: Comparison of Physicochemical Properties
| Property | Ethyl 3-oxo-3-(pyridin-4-yl)propanoate | Predicted for Ethyl 3-oxo-3-(pyridazin-4-yl)propanoate |
| Molecular Formula | C₁₀H₁₁NO₃ | C₉H₁₀N₂O₃ |
| Molecular Weight | 193.20 g/mol | 194.18 g/mol |
| Appearance | White to yellow crystalline powder | Likely a solid at room temperature |
| Melting Point | 53-59 °C | Expected to be in a similar or slightly higher range |
| Boiling Point | 291.9 °C at 760 mmHg | Expected to be comparable |
| Solubility | Soluble in common organic solvents | Expected to have similar solubility |
The introduction of a second nitrogen atom in the pyridazine ring is expected to increase the polarity of the molecule, which might slightly increase its melting point and affect its solubility profile.
Synthesis of β-Oxo-4-pyridazinepropanoic Acid, Ethyl Ester: A Proposed Pathway
A common and effective method for the synthesis of β-ketoesters is the Claisen condensation. This reaction involves the condensation of an ester with an enolizable carbonyl compound in the presence of a strong base. For the synthesis of the target pyridazine derivative, a plausible route would involve the reaction of a suitable pyridazine-4-carboxylate ester with ethyl acetate.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for ethyl 3-oxo-3-(pyridazin-4-yl)propanoate.
Detailed Experimental Protocol (Generalized)
Materials:
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Ethyl pyridazine-4-carboxylate
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Anhydrous ethyl acetate
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Sodium ethoxide
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Anhydrous solvent (e.g., toluene, THF)
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Dilute acid for workup (e.g., acetic acid, HCl)
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Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
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Drying agent (e.g., anhydrous MgSO₄, Na₂SO₄)
Procedure:
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Reaction Setup: A solution of sodium ethoxide in an anhydrous solvent is prepared in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
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Addition of Reagents: Anhydrous ethyl acetate is added to the base solution, followed by the dropwise addition of ethyl pyridazine-4-carboxylate from the dropping funnel.
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Reaction: The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).
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Workup: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a dilute acid.
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Extraction and Purification: The product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over a drying agent, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization.
Causality Behind Experimental Choices:
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Anhydrous Conditions: The Claisen condensation is sensitive to moisture, as the strong base can be quenched by water, and the ester starting materials can undergo hydrolysis. Therefore, the use of anhydrous solvents and reagents, along with an inert atmosphere, is crucial for achieving a good yield.
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Strong Base: A strong base, such as sodium ethoxide, is required to deprotonate the α-carbon of ethyl acetate, generating the enolate nucleophile that initiates the condensation reaction.
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Acidic Workup: The initial product of the Claisen condensation is the sodium salt of the β-ketoester. Acidification is necessary to protonate this salt and obtain the neutral product.
Spectroscopic Characterization: Predicted Signatures
Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound. While experimental spectra for β-oxo-4-pyridazinepropanoic acid, ethyl ester are not available, we can predict the key spectroscopic features based on its structure.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | - Signals for the ethyl group (a triplet and a quartet).- A singlet for the methylene protons in the keto form.- A singlet for the vinylic proton in the enol form.- Signals corresponding to the protons on the pyridazine ring. |
| ¹³C NMR | - Peaks for the ester and ketone carbonyl carbons.- Signals for the carbons of the ethyl group.- Peaks corresponding to the carbons of the pyridazine ring. |
| IR | - Strong C=O stretching vibrations for the ketone and ester groups.- C-H stretching vibrations for the alkyl and aromatic protons.- O-H stretching vibration for the enol form. |
| Mass Spec | - A molecular ion peak corresponding to the molecular weight of the compound. |
The exact chemical shifts in the NMR spectra and the frequencies in the IR spectrum will be influenced by the electronic effects of the pyridazine ring. The presence of the two nitrogen atoms is expected to deshield the adjacent protons and carbons, leading to downfield shifts in the NMR spectra.
Potential Applications in Drug Discovery and Development
The structural features of β-oxo-4-pyridazinepropanoic acid, ethyl ester make it a promising scaffold for the synthesis of novel bioactive molecules. The β-ketoester moiety can be readily modified through various chemical reactions, allowing for the introduction of diverse functional groups and the construction of a library of derivatives for biological screening.
Potential Signaling Pathway Interactions:
Given the prevalence of pyridazine-containing compounds in medicinal chemistry, derivatives of this molecule could potentially interact with various biological targets, such as kinases, which are often implicated in cancer and inflammatory diseases. The pyridazine ring can act as a hinge-binding motif, a common interaction pattern observed in many kinase inhibitors.
Caption: Hypothetical interaction of a pyridazine derivative with a cellular signaling pathway.
Conclusion
β-Oxo-4-pyridazinepropanoic acid, ethyl ester represents a molecule of significant interest for synthetic and medicinal chemists. While specific experimental data remains to be fully elucidated, this technical guide provides a comprehensive overview of its chemical structure, predicted properties, and a viable synthetic strategy by drawing upon the well-established chemistry of its pyridine analogue. The versatile reactivity of the β-ketoester functionality, coupled with the unique electronic properties of the pyridazine ring, positions this compound as a valuable building block for the discovery of novel chemical entities with potential therapeutic applications. Further research into the synthesis and biological evaluation of this and related pyridazine derivatives is warranted to fully explore their potential.
References
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PubChem. Ethyl 3-(4-pyridyl)-3-oxopropionate. [Link]
- Erenler, R. (2011). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Asian Journal of Chemistry, 23(8), 3763-3764.
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ResearchGate. Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. [Link]
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ChemSrc. Ethyl 3-oxo-3-(pyridin-4-yl)propanoate. [Link]
